

# GHS Hazard Classification of 4-Cyanobenzylamine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-  
[(Dimethylamino)methyl]benzonitrile  
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-cyanobenzylamine and its derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals to ensure safe handling and to understand the potential hazards associated with this class of compounds. This document summarizes available quantitative toxicity data, details relevant experimental protocols for hazard determination, and explores potential toxicological signaling pathways.

## GHS Hazard Classification

4-Cyanobenzylamine and its derivatives are primarily classified based on their acute toxicity, as well as their potential for skin and eye irritation or corrosion. The specific classifications can vary depending on the nature and position of substituents on the benzylamine moiety.

## Summary of GHS Classifications

The following table summarizes the GHS hazard classifications for 4-cyanobenzylamine and several of its derivatives based on available safety data sheets and chemical databases. It is

important to note that the absence of a classification does not necessarily mean the substance is not hazardous; it may indicate a lack of data.

Chemical Name	CAS Number	GHS Pictogram(s)	Signal Word	Hazard Statement(s)	Hazard Class(es)
4-Cyanobenzyl amine	10406-25-4	GHS07	Warning	H302: Harmful if swallowed	Acute Toxicity (Oral), Category 4
4-(Aminomethyl)benzoic acid	56-91-7	GHS07	Warning	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Skin Irritation, Category 2 Eye Irritation, Category 2 Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3
2-Chloro-4-fluorobenzylamine	Not Available	GHS07	Warning	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Skin Irritation, Category 2 Eye Irritation, Category 2 Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3

3-Cyanobenzyl amine	10406-24-3	GHS05, GHS07	Danger	H302: Harmful if swallowed H314: Causes severe skin burns and eye damage	Acute Toxicity (Oral), Category 4 Skin Corrosion, Category 1B Serious Eye Damage, Category 1
2-Chlorobenzyl amine	89-97-4	GHS05, GHS07	Danger	H302: Harmful if swallowed H312: Harmful in contact with skin H314: Causes severe skin burns and eye damage	Acute Toxicity (Oral), Category 4 Acute Toxicity (Dermal), Category 4 Skin Corrosion/Irritation, Category 1B
3-Methoxybenzylamine	5071-96-5	GHS07	Warning	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Acute Toxicity (Oral), Category 4 Skin Irritation, Category 2 Serious Eye Damage/Eye Irritation, Category 2A Specific Target Organ Toxicity - Single Exposure (Respiratory)

				tract irritation), Category 3
				Acute Toxicity (Oral), Category
				H302: Harmful if swallowedH3 15: Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
4-Methoxy-3- nitrobenzalde hyde	80410-57-7	GHS07	Warning	4Skin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity - Single Exposure (Respiratory tract irritation), Category 3

## Quantitative Toxicity Data

The following table presents available quantitative toxicity data for 4-cyanobenzylamine and related compounds. This data is crucial for risk assessment and for understanding the dose-response relationship of these chemicals.

Chemical Name	Test	Species	Route	Value	Reference
4-Aminobenzonitrile	LD50	Rat	Oral	283 mg/kg	[1]
4-Aminobenzonitrile	LD50	Mouse	Oral	168 mg/kg	[1]
Benzylamine	LD50	Rat	Oral	552 - 1,130 mg/kg	[2][3]
Benzylamine	LD50	Mouse	Intraperitoneal	600 mg/kg	[4]

## Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key test guidelines relevant to the hazards identified for 4-cyanobenzylamine derivatives.

### Acute Oral Toxicity (OECD 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).[5]

Methodology:

- Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[6]
- Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage.[6] The volume administered depends on the size of the animal.

- Dose Levels:
  - OECD 420 (Fixed Dose Procedure): A stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg) is employed to identify a dose that produces clear signs of toxicity without mortality.[\[6\]](#)
  - OECD 423 (Acute Toxic Class Method): This method uses a smaller number of animals and aims to assign a substance to a toxicity class based on mortality.
  - OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for the calculation of the LD50 with a confidence interval.[\[7\]](#)
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[\[7\]](#)
- Pathology: A gross necropsy is performed on all animals at the end of the study.

## Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[\[8\]](#)

Methodology:

- Test Animals: Albino rabbits are the preferred species.[\[8\]](#)
- Preparation: The fur on the back of the animal is clipped.
- Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin and covered with a gauze patch.[\[8\]](#)
- Exposure: The exposure period is typically 4 hours.[\[8\]](#)
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[\[8\]](#)
- Scoring: The severity of the skin reactions is scored according to a standardized scale.

## Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[3]

Methodology:

- Test Animals: Albino rabbits are typically used.[9]
- Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9]
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3]
- Scoring: The ocular lesions are scored using a standardized system. The reversibility of the effects is also assessed.
- Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.[3]

## Potential Toxicological Signaling Pathways

While specific studies on the signaling pathways affected by 4-cyanobenzylamine derivatives are limited, their chemical structure suggests potential mechanisms of toxicity based on related compounds. The presence of a cyano group and an arylalkylamine moiety are key indicators.

### Cyanide-Mediated Toxicity

The cyano ( $\text{-C}\equiv\text{N}$ ) group can be metabolized to release cyanide ions ( $\text{CN}^-$ ), which are potent inhibitors of cellular respiration.

- Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This blocks the transfer of electrons to oxygen, halting aerobic respiration and ATP production.[10]
- Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.



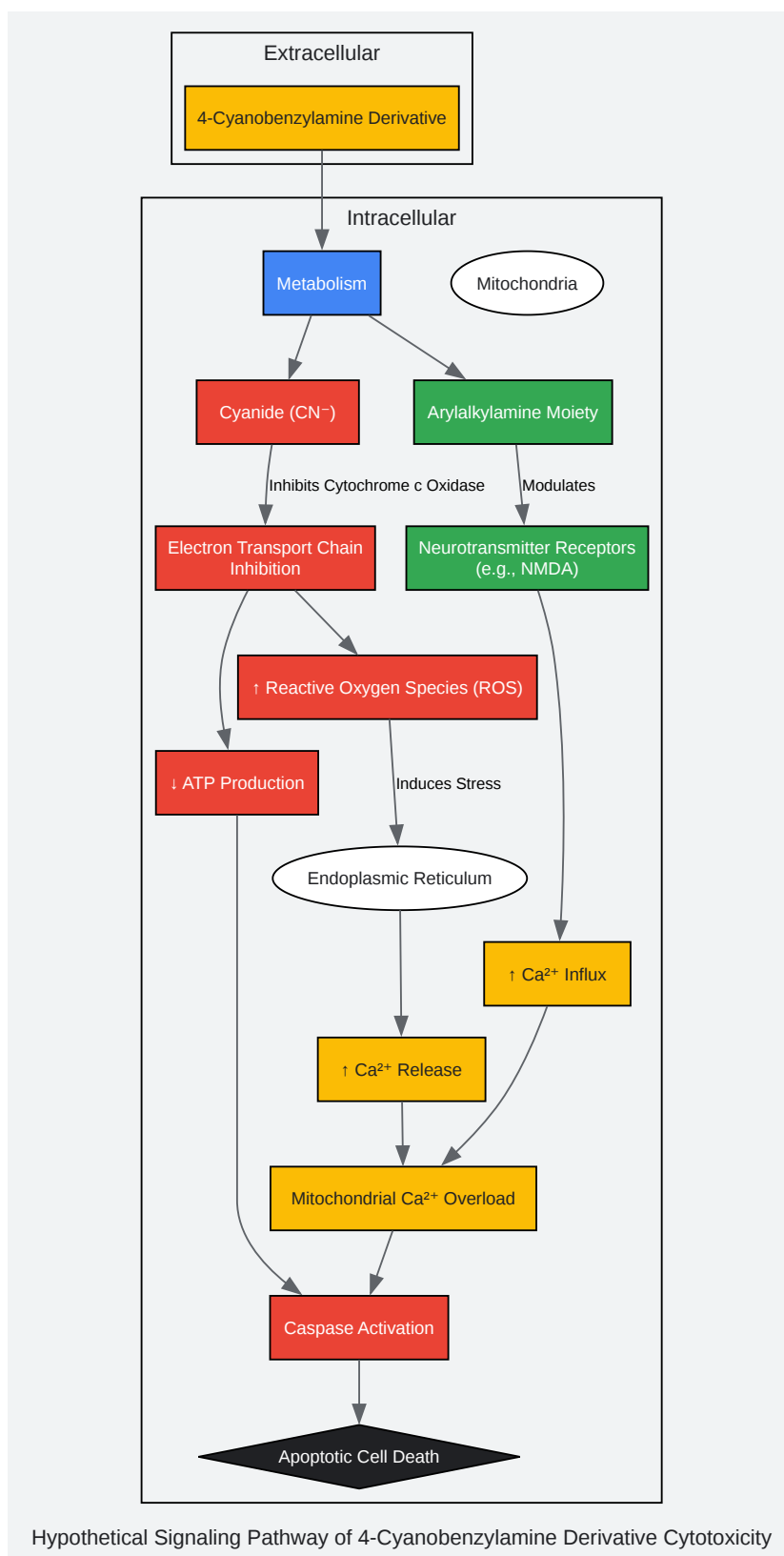
- **Calcium Dysregulation:** Cyanide-induced cellular stress can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, resulting in mitochondrial calcium overload and the initiation of apoptotic pathways.<sup>[10]</sup>

## Arylalkylamine-Related Effects

4-Cyanobenzylamine belongs to the class of arylalkylamines, which are known to interact with various biological targets, particularly in the central nervous system.

- **Neurotransmitter Systems:** Arylalkylamines can act as monoamine releasing agents, reuptake inhibitors, or receptor modulators, affecting neurotransmitter systems such as dopamine, norepinephrine, and serotonin.<sup>[5]</sup>
- **Receptor Interactions:** Some arylalkylamines are known to interact with N-methyl-D-aspartate (NMDA) receptors, which could lead to neurotoxic effects.<sup>[2]</sup>
- **Intracellular Signaling:** Disruption of neurotransmitter signaling can have downstream effects on intracellular signaling cascades, including those involving cyclic AMP (cAMP) and calcium.

The following diagram illustrates a hypothetical signaling pathway for cytotoxicity induced by a 4-cyanobenzylamine derivative, integrating potential effects from both the cyanide and arylalkylamine moieties.

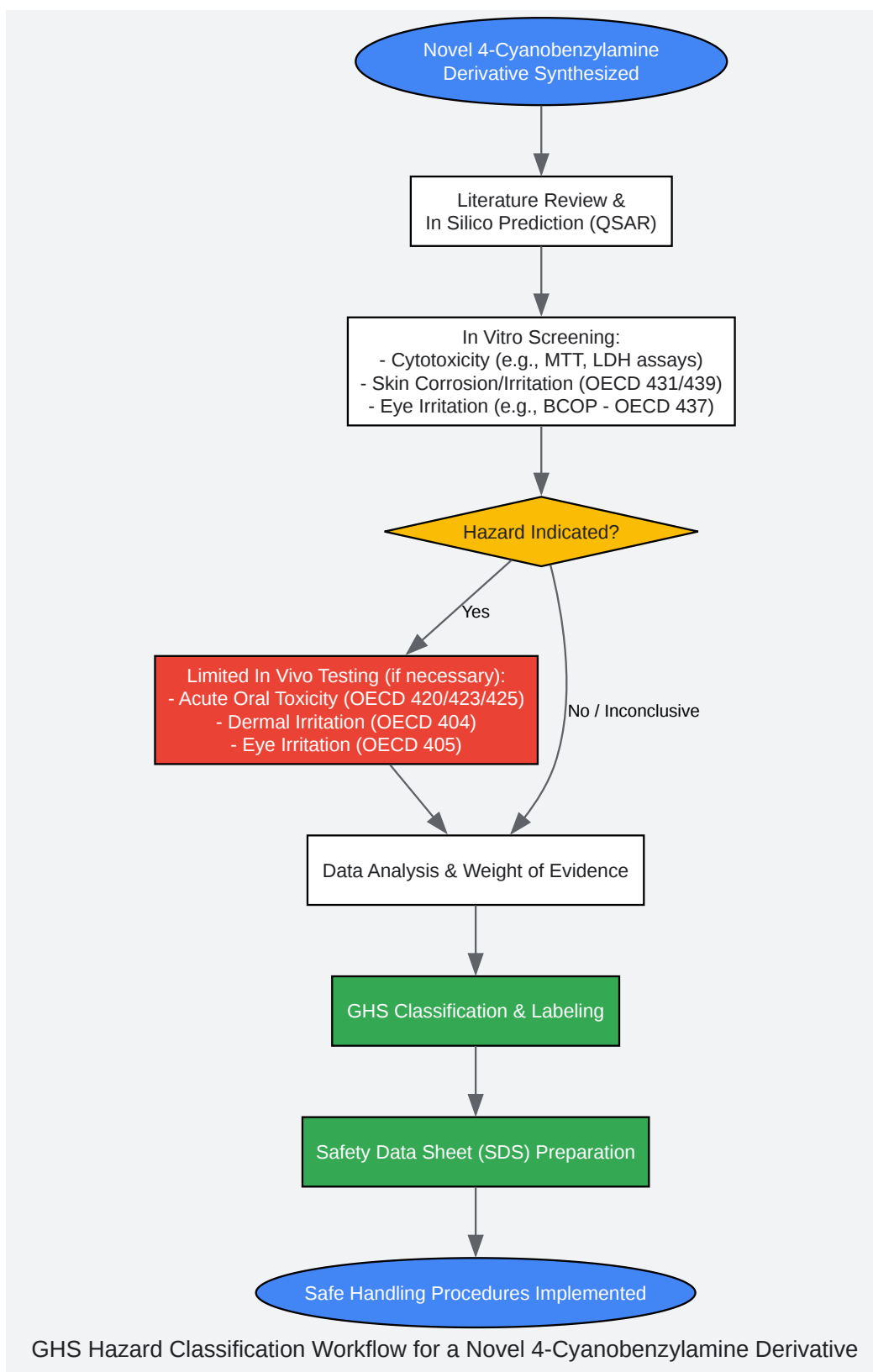


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Caption: Hypothetical signaling pathway of 4-cyanobenzylamine derivative cytotoxicity.

## GHS Classification Workflow

For novel 4-cyanobenzylamine derivatives, a systematic workflow should be followed to determine the appropriate GHS classification. This process involves a combination of in silico, in vitro, and, if necessary, in vivo testing.



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Caption: GHS classification workflow for a novel 4-cyanobenzylamine derivative.

## Conclusion

The GHS hazard classification of 4-cyanobenzylamine derivatives is primarily driven by their acute oral toxicity and their potential to cause skin and eye irritation or corrosion. The presence of the cyano group suggests a potential for cyanide-like toxicity, impacting cellular respiration and inducing oxidative stress. The arylalkylamine backbone may contribute to neurotoxic effects through interactions with neurotransmitter systems. A thorough evaluation using a combination of in silico, in vitro, and, when necessary, in vivo methods is essential for the accurate hazard classification of novel derivatives in this chemical class. This guide serves as a foundational resource for understanding and managing the potential risks associated with these compounds in a research and development setting.

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